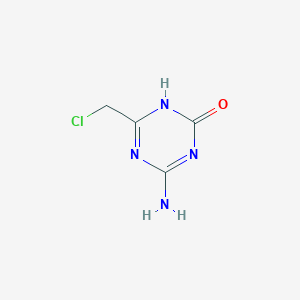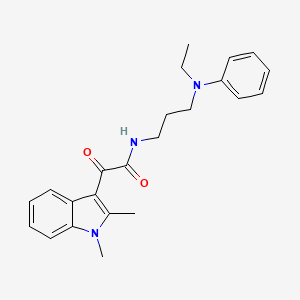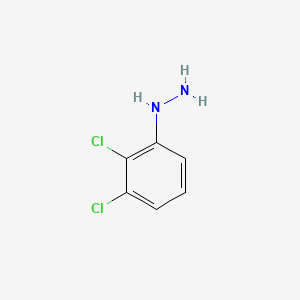
4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both amino and chloromethyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with methylamine, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazines.
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Agrochemicals: Employed in the development of herbicides and pesticides.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-chloropyrimidine: Similar structure but with a pyrimidine ring instead of a triazine ring.
4-Amino-6-chlorobenzene: Contains a benzene ring with similar functional groups.
Uniqueness
4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring systems. This uniqueness makes it a valuable intermediate in various synthetic pathways and applications.
Propiedades
IUPAC Name |
4-amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-1-2-7-3(6)9-4(10)8-2/h1H2,(H3,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRJXVOBCILDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=O)N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)

![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2590243.png)
![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)

![N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2590246.png)

![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2590250.png)
![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2590254.png)

![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)

